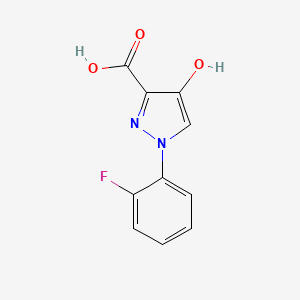

1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the substituents. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached. The fluorophenyl group would likely contribute to the overall polarity of the molecule, while the hydroxy and carboxylic acid groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and hydroxy groups could make the compound soluble in polar solvents like water. The compound’s melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces present .Applications De Recherche Scientifique

Chemical Functionalization and Derivative Synthesis

Research involving similar pyrazole compounds has explored their chemical functionalization and the synthesis of various derivatives. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with aminophenols has been studied, leading to the production of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions, performed in organic solvents without catalytic bases, yield significant insights into the structural possibilities of pyrazole derivatives through spectroscopic data and elemental analyses İ. Yıldırım & F. Kandemirli, 2006.

Crystal Structure Analysis

The crystal structures of N-substituted pyrazolines, derived from pyrazole compounds, have been characterized, revealing the dihedral angles between the pyrazole and substituted rings. This research provides a foundation for understanding the molecular geometry of pyrazole derivatives and their potential applications in materials science and molecular engineering Wan-Sin Loh et al., 2013.

Potential Medical Applications

Aurora kinase inhibitors, including compounds structurally related to 1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, have shown promise in cancer treatment. These inhibitors target Aurora A kinase, an enzyme important in cell division, suggesting the potential for pyrazole derivatives in developing new anticancer medications ロバート ヘンリー,ジェームズ, 2006.

Labeling and Tracking

The synthesis of CCR1 antagonists labeled with isotopes like carbon-13, carbon-14, and tritium demonstrates the utility of pyrazole derivatives in biomedical research, particularly in tracking the distribution and effects of drugs within the body. This research underscores the versatility of pyrazole compounds in drug development and diagnostic imaging B. Latli et al., 2018.

Orientations Futures

The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPBFXBZBGSBLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)